REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:9]C(O)=O)[CH:5]=[C:6]([OH:8])[CH:7]=1.[C:13](Cl)(=[O:15])C.C[OH:18]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([OH:8])[CH:7]=1)[C:9]([O:15][CH3:13])=[O:18]
|
Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)O)CC(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by flash column chromatography (eluent 1:1 ether/isohexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)OC)C=C(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |